Fluorapatite

Overview

Description

Fluorapatite is a common phosphate mineral with the chemical formula calcium fluorophosphate (Ca5(PO4)3F) . It is a member of the apatite group and is often found in igneous, metamorphic, and sedimentary rocks. This compound is known for its glassy crystals, which can appear in various colors such as green, brown, blue, yellow, violet, or colorless . It is a significant source of phosphorus and plays a crucial role in the mineralization of dental tissues in vertebrates .

Mechanism of Action

Target of Action

Fluorapatite primarily targets dental and skeletal tissues . It is found in the teeth of various species, including humans, and is present in teeth that have been exposed to fluoride ions . In bones, this compound alters osteogenesis by replacing calcium, resulting in changes in bone structure .

Mode of Action

This compound’s mode of action involves the deposition of a stable, acid-resistant tooth surface coating . This coating comprises calcium fluoride generated via the actions of SnF2 on apatite, and its transformation to this compound . This process involves the exchange of F− ‘ligands’ from Sn(II) to Ca2+ . When fluoride is present in oral fluids, this compound forms during the remineralization process . Fluoride ions (F-) replace hydroxyl groups (OH–) in the formation of the apatite crystal lattice .

Biochemical Pathways

This compound affects several biochemical pathways. It is a known inhibitor of glycolysis at the cellular energetics level . Fluoride-mediated apoptosis occurs via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .

Pharmacokinetics

After absorption from the gastrointestinal tract, respiratory tract, or skin and mucous membrane, this compound reaches different organs and body tissues through blood circulation . Following oral intake, unabsorbed fluoride is excreted through feces, and 50–70% of absorbed fluoride is excreted through urine, perspiration, saliva, milk, and egg (in birds), and the rest is retained in the body .

Result of Action

The presence of this compound helps prevent tooth decay or dental caries . In bones, this compound alters the osteogenesis by replacing calcium, thus resulting in bone deformities . In skeletal muscles, high concentration and long-term exposure to fluoride causes loss of muscle proteins leading to atrophy .

Action Environment

The action of this compound is influenced by environmental factors. The prominent source of fluoride in humans is drinking water, which gets contaminated due to the nature of rocks and fluoride-bearing minerals in groundwater . This compound is a common constituent occurring in iron-oxide copper gold (IOCG) deposits, iron-oxide this compound (IOA) deposits, and carbonatite-related REE deposits .

Biochemical Analysis

Biochemical Properties

Fluorapatite is involved in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it plays a crucial role in the remobilization, transportation, and precipitation of rare earth elements (REE) during its alteration .

Cellular Effects

It is known that it promotes the growth of bone cells , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorapatite can be synthesized through various methods. One common approach involves the reaction of calcium phosphate with hydrofluoric acid. The process can be summarized as follows:

- The calcium phosphate is then reacted with hydrofluoric acid to form this compound .

Calcium phosphate: is generated by combining calcium and phosphate salts at neutral pH.

Industrial Production Methods: In industrial settings, this compound is often produced from phosphate rock, which contains significant amounts of this compound. The rock is mined and processed to extract the mineral. The extracted this compound is then used to produce phosphoric acid and hydrofluoric acid, which are essential in various industrial applications .

Chemical Reactions Analysis

Fluorapatite undergoes several types of chemical reactions, including:

Dissolution: this compound dissolves in acidic solutions, such as hydrochloric acid, to release calcium and phosphate ions.

Ion Exchange: this compound can undergo ion-exchange reactions with other apatite minerals, such as hydroxylapatite, to form mixed compositions.

Common Reagents and Conditions:

Hydrochloric acid: is commonly used to study the dissolution kinetics of this compound.

Hydrofluoric acid: is used in the synthesis of this compound from calcium phosphate.

Major Products Formed:

- Calcium ions (Ca2+)

- Phosphate ions (PO43-)

- Fluoride ions (F-)

Scientific Research Applications

Fluorapatite has a wide range of scientific research applications, including:

- Chemistry: It is used as a source of phosphorus and fluoride in various chemical reactions and processes .

- Biology: this compound is a key component of tooth enamel and bone mineral, making it essential in studies related to dental health and bone biology .

- Medicine: Due to its biocompatibility, this compound is used in the development of orthopedic implants, dental ceramics, and sustained-release drug carriers .

- Industry: this compound is used in the production of phosphoric acid and hydrofluoric acid, which are important in the manufacture of fertilizers, detergents, and other industrial products .

Comparison with Similar Compounds

Fluorapatite is often compared with other apatite minerals, such as:

- Hydroxylapatite (Ca5(PO4)3OH): Unlike this compound, hydroxylapatite contains hydroxide ions instead of fluoride ions. Hydroxylapatite is also a major component of bone and tooth mineral but is less stable and more soluble in acidic conditions compared to this compound .

- Chlorapatite (Ca5(PO4)3Cl): This mineral contains chloride ions instead of fluoride ions. Chlorapatite is less common and has different physical and chemical properties compared to this compound .

Uniqueness of this compound: this compound’s unique properties, such as its stability and resistance to acid attack, make it particularly valuable in dental and industrial applications. Its ability to release fluoride ions also contributes to its effectiveness in preventing tooth decay and enhancing bone health .

Properties

CAS No. |

1306-05-4 |

|---|---|

Molecular Formula |

CaFO4P-3 |

Molecular Weight |

154.05 g/mol |

IUPAC Name |

pentacalcium;fluoride;triphosphate |

InChI |

InChI=1S/Ca.F.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/p-3 |

InChI Key |

UPIBPIVIVOUVLQ-UHFFFAOYSA-K |

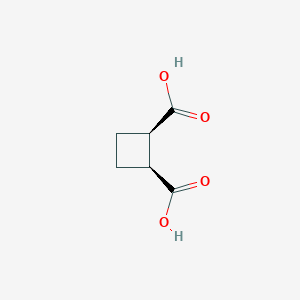

SMILES |

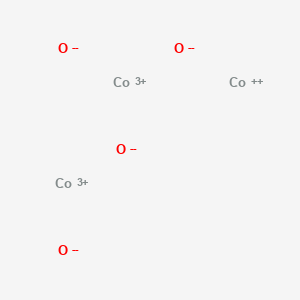

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[F].[Ca] |

Key on ui other cas no. |

12015-73-5 1306-05-4 |

Pictograms |

Irritant |

Synonyms |

calcium fluoride phosphate (Ca5F(PO4)3) fluorapatite fluorapatite (Ca7F2(PO4)4) fluoroapatite |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical formula and molecular weight of fluorapatite?

A1: this compound is represented by the chemical formula Ca5(PO4)3F [] and has a molecular weight of 504.30 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly utilize several techniques for characterization, including: * X-ray diffraction (XRD): This technique reveals the crystal structure and phase purity of this compound [].* Infrared (IR) spectroscopy: IR spectroscopy helps identify the presence of specific functional groups, like hydroxyl groups, within the apatite structure [, ].* Raman spectroscopy: This method provides information about the vibrational modes of molecules within the apatite structure, aiding in identifying different apatite species and characterizing their composition [].* Nuclear Magnetic Resonance (NMR): Both 19F and 31P NMR can be employed to investigate the local structural environment around fluorine and phosphorus atoms in apatite [, ].

Q3: How does the presence of rare earth elements (REEs) affect the properties of this compound?

A4: REEs often substitute for calcium in the this compound lattice []. This substitution can impact:* Fluorescence: The presence and type of REEs can influence the color of fluorescence observed under UV light, providing a quick method for discriminating between Cl-rich and F-rich apatites [].* Electronic Properties: Density functional theory (DFT) calculations indicate that REE substitution shifts the Fermi level of this compound to higher energy levels, making it more reactive and potentially influencing its floatability [].

Q4: How does this compound compare to hydroxyapatite in terms of solubility and stability?

A5: this compound generally exhibits lower solubility and greater stability compared to hydroxyapatite, particularly in acidic environments [, , ]. This enhanced stability is attributed to the stronger bonding of fluoride within the apatite crystal lattice [].

Q5: How does the incorporation of fluoride into hydroxyapatite influence its properties?

A6: Fluoridation of hydroxyapatite enhances its resistance to acid dissolution, making it less prone to demineralization [, ]. This effect is attributed to the formation of this compound, which has a lower solubility product than hydroxyapatite, promoting remineralization and inhibiting caries formation [].

Q6: How does the presence of silica or alumina affect the thermal stability of this compound during the reduction of iron ore?

A7: The presence of silica in the reaction system lowers the initial reduction temperature of this compound more effectively than alumina. Additionally, silica exhibits a greater catalytic effect on the reduction process compared to alumina, leading to lower activation energy and pre-exponential factors in kinetic studies [].

Q7: What are some applications of this compound in environmental remediation?

A8: this compound, particularly in its nanocomposite form, shows promise in removing heavy metals from contaminated water []. For example, it effectively sequesters lead from aqueous solutions by forming highly insoluble lead-phosphate minerals like pyromorphite [].

Q8: How is this compound used in biomedical applications?

A9: this compound's biocompatibility makes it a suitable material for various biomedical applications, including:* Coatings for medical implants: this compound coatings on titanium alloys like Ti-6Al-4V enhance biocompatibility and promote bone-like apatite formation [, ].* Bone regeneration: this compound scaffolds provide a framework for bone tissue regeneration, and its presence in cocultures with mesenchymal stem cells and endothelial cells enhances mineralization [].

Q9: How is this compound being explored for drug delivery?

A10: Researchers are exploring the use of this compound nanoparticles as drug delivery vehicles due to their biocompatibility and ability to be functionalized with various molecules []. These nanoparticles have the potential to improve drug targeting and controlled release, enhancing therapeutic efficacy.

Q10: What can the occurrence and composition of this compound tell us about geological processes?

A11: this compound serves as a valuable indicator mineral in various geological settings:* Igneous processes: this compound composition, particularly its REE content and halogen ratios, helps determine the origin and evolution of igneous rocks, including those found on the Moon [, , ].* Fluid flow history: this compound cementation in sedimentary basins, like the Thelon Basin in Canada, provides insights into past fluid flow events and the timing of diagenetic processes [].* Metasomatic alteration: Variations in the composition of this compound within ore deposits, such as the Sin Quyen Cu-LREE-Au deposit in Vietnam, can reveal the extent and nature of fluid-rock interactions during mineralization [].

Q11: What are some ongoing challenges and future directions for this compound research?

A12: * Understanding the complexities of apatite solid solutions: While significant progress has been made, further research is needed to fully elucidate the thermodynamic behavior and atomic arrangements within complex this compound solid solutions [].* Optimizing this compound synthesis for specific applications: Tailoring the size, morphology, and composition of synthetic this compound is crucial for enhancing its performance in various applications. * Developing sustainable and environmentally friendly processing methods: As the demand for apatite grows, exploring eco-friendly and efficient extraction and processing techniques is critical [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.